molecular formula C23H30N2O4 B157708 Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate] CAS No. 10029-24-0

Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate]

Cat. No.: B157708
CAS No.: 10029-24-0
M. Wt: 398.5 g/mol
InChI Key: XJQDOEYAAOYHLG-UHFFFAOYSA-N
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Description

Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is a complex organic compound with a unique structure that includes aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) typically involves the reaction of methylenedi-4,1-phenylene with dimethyl 2-methyl-beta-alaninate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.

    Reduction: The compound can be reduced to form simpler molecules, typically involving the addition of hydrogen.

    Substitution: Aromatic substitution reactions can occur, where one of the hydrogen atoms on the aromatic ring is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Methylenedi-4,1-phenylene)bis(2,2-dimethylhydrazinecarboxamide)
  • N,N’-(Methylenedi-4,1-phenylene)bis(2-methyl-1-piperidinecarboxamide)
  • N,N’‘-(Methylenedi-4,1-phenylene)bis(N’,N’-dimethyl urea)

Uniqueness

Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is unique due to its specific ester functional groups and the presence of aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

10029-24-0

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-[4-[[4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]-2-methylpropanoate

InChI

InChI=1S/C23H30N2O4/c1-22(2,20(26)28-5)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-23(3,4)21(27)29-6/h7-14,24-25H,15H2,1-6H3

InChI Key

XJQDOEYAAOYHLG-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC

Canonical SMILES

CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC

10029-24-0

Origin of Product

United States

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